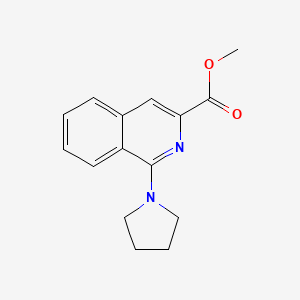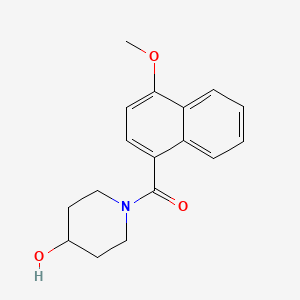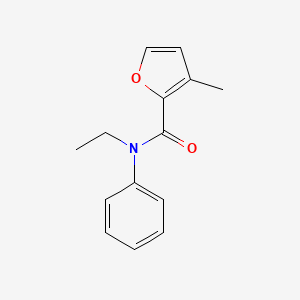
Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate, also known as MPIC, is a chemical compound that belongs to the family of isoquinoline carboxamides. It has been widely studied for its potential applications in the field of medicinal chemistry. MPIC has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as protein kinases and phosphodiesterases. These enzymes play a crucial role in various cellular signaling pathways, which are involved in the growth, proliferation, and survival of cells. By inhibiting these enzymes, this compound can disrupt these pathways and induce cell death in cancer cells. In addition, this compound has been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to have anti-inflammatory effects, reduce oxidative stress, and modulate neurotransmitter levels in the brain. Furthermore, this compound has been found to be well-tolerated and safe in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate in lab experiments is its high potency and selectivity. It has been shown to have a specific mechanism of action, which makes it a valuable tool for studying various cellular signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments. Furthermore, this compound has not been extensively studied in human clinical trials, which limits its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for the research on Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, the role of this compound in modulating various cellular signaling pathways needs to be further elucidated to fully understand its mechanism of action. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human subjects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in the field of medicinal chemistry. Its unique chemical structure and mechanism of action make it a valuable tool for studying various cellular signaling pathways. However, further research is needed to fully understand its pharmacological properties and potential applications in the field of medicine.
Synthesemethoden
The synthesis of Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate involves the condensation reaction between 1-isoquinolinecarboxylic acid and methyl 1-pyrrolidinecarboxylate. This reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions. The yield and purity of the final product depend on the optimization of the reaction parameters.
Wissenschaftliche Forschungsanwendungen
Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the areas of neuroscience, cancer research, and drug discovery. This compound has been found to be a potent inhibitor of certain enzymes that play a crucial role in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13-10-11-6-2-3-7-12(11)14(16-13)17-8-4-5-9-17/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFECMCQUICMFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=N1)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]pyridin-2-one](/img/structure/B7502476.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)


![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)





